EUK-118

Description

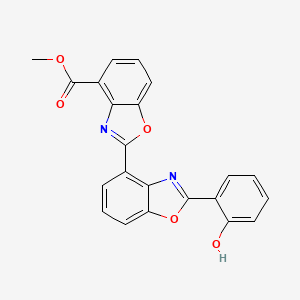

Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate has been reported in Streptomyces with data available.

Propriétés

IUPAC Name |

methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O5/c1-27-22(26)14-8-5-11-17-19(14)24-21(29-17)13-7-4-10-16-18(13)23-20(28-16)12-6-2-3-9-15(12)25/h2-11,25H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKIDJMAXLRJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=C4C(=CC=C3)OC(=N4)C5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151271-53-3 | |

| Record name | UK 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

EUK-118 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of EUK-118

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, low-molecular-weight salen-manganese complex engineered to function as a catalytic scavenger of reactive oxygen species (ROS). Its core mechanism of action resides in its dual mimetic activity of two key antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. By catalytically converting superoxide radicals and hydrogen peroxide into harmless products, this compound effectively mitigates oxidative stress. This primary antioxidant function leads to the downstream attenuation of critical cellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are often dysregulated under conditions of oxidative stress. This guide provides a detailed examination of these mechanisms, supported by experimental methodologies and quantitative comparisons.

Introduction

Salen-manganese complexes are a class of synthetic compounds recognized for their potent antioxidant capabilities.[1][2] this compound belongs to this class and is distinguished by its ability to mimic the functions of both superoxide dismutase and catalase.[3] Unlike non-catalytic scavengers or large proteinaceous enzymes, this compound's low molecular weight and catalytic nature enhance its stability, bioavailability, and overall efficiency in neutralizing ROS.[2][4] This dual enzymatic action, targeting both superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), allows it to comprehensively interrupt the oxidative cascade, making it a promising therapeutic agent for pathologies associated with oxidative stress, such as neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[2][4]

Core Mechanism of Action: Dual Enzymatic Activity

The therapeutic efficacy of this compound is rooted in its ability to catalytically neutralize two major ROS through a manganese-centered redox cycle. The central manganese ion cycles between its Mn(III) and Mn(II) oxidation states to facilitate this activity.

Superoxide Dismutase (SOD) Mimetic Activity

As an SOD mimetic, this compound catalyzes the dismutation of the superoxide radical (O₂⁻), a primary ROS formed during cellular respiration. This process involves a two-step redox cycle:

-

Reduction: The Mn(III) center of this compound is reduced to Mn(II) by one molecule of superoxide.

-

Oxidation: The resulting Mn(II) center is then oxidized back to Mn(III) by a second molecule of superoxide, a reaction that requires protons (H⁺).

The net reaction is the conversion of two superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Caption: Catalytic cycle of this compound as a superoxide dismutase (SOD) mimetic.

Catalase Mimetic Activity

The hydrogen peroxide generated from the SOD-like activity (or other cellular processes) is subsequently decomposed by this compound's catalase mimetic function. This prevents the accumulation of H₂O₂, which could otherwise participate in the formation of highly reactive hydroxyl radicals via Fenton chemistry. The proposed catalytic cycle for catalase activity is hypothesized to be an alternative arm of the same cycle responsible for peroxidase activity.[3]

-

This compound (Mn-complex) reacts with a molecule of H₂O₂.

-

This intermediate then reacts with a second H₂O₂ molecule.

-

The complex is regenerated to its initial state, releasing water (H₂O) and molecular oxygen (O₂).

Caption: Catalytic cycle of this compound as a catalase mimetic.

Modulation of Cellular Signaling Pathways

By reducing the cellular burden of ROS, this compound indirectly modulates redox-sensitive signaling pathways that are crucial in inflammation, cell survival, and apoptosis.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways

Oxidative stress is a potent activator of MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways.[1] Activation of these kinases through phosphorylation can lead to inflammatory responses and apoptosis.[5] Pre-treatment with EUK-134, a closely related analogue, has been shown to inhibit the UVB-induced activation of ERK, JNK, and p38.[1] By scavenging ROS, this compound prevents the initial oxidative trigger required for the phosphorylation and activation of these MAPK pathways.[1]

Attenuation of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a key regulator of inflammatory gene expression.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can trigger signaling cascades that lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][6] EUK compounds have been shown to reduce the activation of NF-κB.[4][7][8] By neutralizing ROS, this compound stabilizes the IκB-NF-κB complex, preventing NF-κB activation and subsequent inflammatory responses.[4][7]

Caption: this compound inhibits ROS-dependent activation of MAPK and NF-κB pathways.

Quantitative Data Summary

Quantitative kinetic data for this compound is limited in publicly accessible literature. However, comparative studies with other salen-manganese analogues provide insight into its relative activity. The following table summarizes data from a study comparing various EUK compounds, highlighting that while this compound possesses dual activity, it is a less potent catalase and peroxidase mimetic compared to other analogues in the series.[3]

| Compound | Relative Catalase Activity (Turnovers) | Relative Initial Catalase Rate | Relative Peroxidase Activity |

| EUK-8 | 1.0 | 1.0 | 1.0 |

| EUK-113 | 2.0-3.0 | ~2.0 | High |

| EUK-134 | 2.0-3.0 | ~2.0 | High |

| This compound | Lowest in series | N/A | Undetectable |

| Data are presented relative to EUK-8. "N/A" indicates data not provided in the source.[3] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro assays.

Measurement of SOD-like Activity

A common method to assess SOD-like activity is the 1,2,3-trihydroxybenzene (pyrogallol) autoxidation assay.[9]

-

Principle: Pyrogallol (B1678534) autoxidizes in the presence of oxygen, producing superoxide radicals and a colored product. An SOD mimetic will scavenge the superoxide, thereby inhibiting the colorimetric reaction.

-

Protocol Outline:

-

Prepare a Tris-HCl buffer solution (pH ~8.2) containing DTPA.

-

Add the test compound (this compound) at various concentrations to the wells of a microplate.

-

Initiate the reaction by adding a solution of pyrogallol.

-

Measure the rate of increase in absorbance (e.g., at 420 nm) over time using a plate reader.

-

Calculate the percentage inhibition of pyrogallol autoxidation relative to a control without the test compound.

-

Measurement of Catalase-like Activity

Catalase activity can be measured by monitoring the decomposition of hydrogen peroxide.[10]

-

Principle: The compound's ability to break down H₂O₂ into O₂ and H₂O is quantified. The remaining H₂O₂ can be measured using a colorimetric assay.[11]

-

Protocol Outline (Amplex Red Assay):

-

To a reaction buffer in a microplate, add the test compound (this compound).

-

Add Amplex Red reagent and horseradish peroxidase (HRP).

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

The catalase mimetic will decompose H₂O₂. Any remaining H₂O₂ will react with Amplex Red in the presence of HRP to produce the fluorescent product resorufin.

-

Measure fluorescence (excitation ~530 nm, emission ~590 nm). A lower fluorescence signal compared to the control indicates higher catalase-like activity.

-

Assessment of MAPK/NF-κB Pathway Activation

Western blotting is the standard method for determining the activation state of signaling proteins.[5]

-

Principle: This technique uses antibodies to detect specific proteins, including the phosphorylated (activated) forms of kinases.

-

Protocol Outline:

-

Culture appropriate cells (e.g., epithelial cells, keratinocytes).[1][7]

-

Pre-treat cells with this compound for a specified time.

-

Induce oxidative stress (e.g., with H₂O₂, UVB radiation, or LPS).

-

Lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for phosphorylated forms of kinases (e.g., phospho-p38, phospho-JNK) or for IκBα.

-

Probe separate blots with antibodies for the total forms of these proteins to serve as loading controls.

-

Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate.

-

Visualize protein bands using an imaging system. A decrease in the ratio of phosphorylated to total protein in this compound-treated samples indicates inhibition.

-

Caption: General experimental workflow for evaluating this compound efficacy in vitro.

Conclusion

The core mechanism of action of this compound is its function as a robust, catalytic antioxidant with dual SOD and catalase mimetic properties. By efficiently neutralizing superoxide and hydrogen peroxide, it directly reduces the cellular load of reactive oxygen species. This primary activity prevents the aberrant activation of redox-sensitive MAPK and NF-κB signaling pathways, thereby mitigating downstream inflammatory and apoptotic responses. This multifaceted mechanism makes this compound and related salen-manganese complexes compelling candidates for further investigation in the treatment of diseases driven by oxidative stress.

References

- 1. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bumc.bu.edu [bumc.bu.edu]

- 4. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Antioxidant mimetics modulate oxidative stress and cellular signaling in airway epithelial cells infected with respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

EUK-118 synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of EUK-118 and Related Manganese-Salen Complexes

Introduction

This compound belongs to a class of synthetic small molecules known as salen-manganese complexes, which have garnered significant interest in the fields of chemistry and pharmacology. These complexes are renowned for their potent catalytic antioxidant properties, functioning as mimetics of the endogenous enzymes superoxide (B77818) dismutase (SOD) and catalase. By catalytically scavenging reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), they offer a promising therapeutic strategy for a range of pathologies associated with oxidative stress, including neurodegenerative diseases, inflammation, and radiation injury.[1][2]

This technical guide provides a comprehensive overview of the synthesis and purification of this compound and structurally similar manganese-salen complexes. It includes detailed experimental protocols, tabulated quantitative data for characterization, and visualizations of the chemical workflows and relevant biological signaling pathways. The content is intended for researchers, chemists, and professionals in drug development.

Core Synthesis and Purification

The synthesis of this compound and related compounds is typically a two-stage process: first, the synthesis of a Schiff base ligand, commonly known as a "salen" ligand, followed by the complexation of this ligand with a manganese salt.[3][4]

Stage 1: Synthesis of the Salen Ligand (H₂salen)

The salen ligand is generally prepared via a condensation reaction between two equivalents of a salicylaldehyde (B1680747) derivative and one equivalent of a diamine, such as ethylenediamine.[5]

Stage 2: Manganese (III) Complexation

The purified salen ligand is then reacted with a manganese(II) salt, such as manganese(II) acetate (B1210297) or manganese(II) chloride, in a suitable solvent.[6][7] The Mn(II) center is subsequently oxidized to the active Mn(III) state, often by atmospheric oxygen, to yield the final complex.[3][4] Some protocols also utilize a one-pot method where the ligand is synthesized and complexed in the same reaction vessel without intermediate isolation.[4]

References

- 1. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes [mdpi.com]

- 3. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US6794526B2 - Process for the preparation of manganese complexes of salen compounds - Google Patents [patents.google.com]

- 5. Salen ligand - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

EUK-118: A Technical Guide to Its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EUK-118 is a synthetic, low-molecular-weight salen-manganese complex designed to mimic the enzymatic activities of superoxide (B77818) dismutase (SOD) and catalase. As a catalytic scavenger of reactive oxygen species (ROS), it holds potential in research focused on oxidative stress-related pathologies. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for assessing its bioactivity, and an examination of its impact on key cellular signaling pathways.

Physicochemical Properties of this compound

This compound is characterized as a crystalline solid with defined chemical and physical properties. While specific experimental data for its octanol-water partition coefficient (LogP) and detailed stability profiles are not extensively published, its solubility characteristics indicate moderate lipophilicity. Salen-manganese complexes, in general, exhibit good thermal stability.[1][2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | (acetato-κO)-manganese | [3] |

| CAS Number | 186299-34-3 | [3] |

| Molecular Formula | C₂₂H₂₅MnN₂O₈ | [3] |

| Molecular Weight | 500.4 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥95% | [3] |

| Solubility | ||

| DMSO | 20 mg/mL | [3] |

| Ethanol | 1 mg/mL | [3] |

| PBS (pH 7.2) | 0.2 mg/mL | [3] |

Mechanism of Action: Dual Enzymatic Activity

This compound functions as a catalytic mimetic of two primary antioxidant enzymes: superoxide dismutase and catalase. This dual activity allows it to catalytically neutralize two major reactive oxygen species, the superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂), in a cyclical manner. The central manganese (Mn) ion cycles between its Mn(III) and Mn(II) oxidation states to facilitate these reactions.

Table 2: Comparative In Vitro Activity

| Activity Metric | This compound | EUK-8 (Analogue) | Reference(s) |

| SOD Mimetic Activity (IC₅₀) | 2 µM | 0.7 µM | [3] |

| Catalase Activity (µM O₂ formed/min from 10 mM H₂O₂) | 35 | ~140 | [3] |

Note: this compound is a structural analog of EUK-8 and EUK-134 but exhibits significantly reduced activity in comparison.[3]

Experimental Protocols

Superoxide Dismutase (SOD) Mimetic Activity Assay

This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction. Superoxide anions, generated by a xanthine/xanthine oxidase system, reduce the yellow NBT to a blue formazan (B1609692) product, which can be measured spectrophotometrically. A SOD mimetic like this compound will compete for superoxide, thereby inhibiting NBT reduction.[4][5]

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

-

Xanthine (10 mM stock)

-

Xanthine Oxidase (0.1 units/mL stock)

-

Nitroblue Tetrazolium (NBT) (1.5 mM stock)[4]

-

This compound (or other test compound) at various concentrations

-

96-well microplate

-

Microplate reader (absorbance at 560 nm)

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well plate, add:

-

50 µL Potassium phosphate buffer

-

10 µL NBT stock solution

-

10 µL Xanthine stock solution

-

10 µL of this compound dilution (or vehicle control)

-

-

Initiate Reaction: Add 20 µL of Xanthine Oxidase solution to each well to start the reaction.

-

Incubate: Incubate the plate at room temperature (25°C) for 20 minutes, protected from light.

-

Measure Absorbance: Read the absorbance at 560 nm using a microplate reader.

-

Calculate Inhibition: The percentage inhibition of NBT reduction is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine IC₅₀: Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit NBT reduction by 50%).

Catalase Mimetic Activity Assay

This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by monitoring the rate of oxygen (O₂) production using an oxygen electrode.[6][7]

Materials:

-

Reaction buffer (e.g., 50 mM Potassium phosphate buffer, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

-

This compound (or other test compound)

-

Sealed, temperature-controlled reaction vessel

-

Calibrated Clark-type oxygen electrode and meter

Procedure:

-

System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions to 0% O₂ (with sodium dithionite (B78146) or nitrogen gas) and 100% air saturation.

-

Prepare Reaction Vessel: Add the reaction buffer to the vessel and allow it to equilibrate to the desired temperature (e.g., 25°C) with stirring.

-

Add Compound: Introduce a known concentration of this compound into the reaction vessel and allow the signal to stabilize.

-

Initiate Reaction: Inject the H₂O₂ solution into the vessel to start the reaction.

-

Monitor Oxygen Production: Record the increase in dissolved oxygen concentration over time. The initial linear portion of the curve represents the rate of reaction.

-

Calculate Activity: The catalase mimetic activity is expressed as the rate of O₂ production (e.g., µmol O₂ / min / µmol of compound).

Impact on Cellular Signaling Pathways

Oxidative stress, characterized by an overabundance of ROS, is a potent activator of multiple intracellular signaling cascades that regulate inflammation, proliferation, and apoptosis. By catalytically reducing levels of O₂•⁻ and H₂O₂, this compound can prevent the activation of these downstream pathways. Key pathways modulated by ROS include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades.[8][9][10] Activation of these pathways can lead to the expression of pro-inflammatory cytokines and pro-apoptotic proteins.

References

- 1. Enhanced aqueous oxidation activity and durability of simple manganese(iii) salen complex axially anchored to maghemite nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal pathways JNK and NF-κB, identified by global gene expression profiling, are involved in regulation of TNFα-induced mPGES-1 and COX-2 expression in gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

EUK-118: A Technical Guide to its Superoxide Dismutase Mimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

EUK-118 is a synthetic, manganese-salen complex designed to mimic the catalytic activity of the endogenous antioxidant enzyme, superoxide (B77818) dismutase (SOD). As a structural analog of more potent compounds like EUK-8 and EUK-134, this compound exhibits the ability to catalytically convert superoxide radicals into less harmful species. This technical guide provides an in-depth overview of the core SOD mimetic activity of this compound, presenting available quantitative data, detailed experimental protocols for activity assessment, and visualizations of relevant biochemical pathways and experimental workflows. While research specifically detailing the extensive biological effects of this compound is limited compared to its more active counterparts, this guide consolidates the existing knowledge to serve as a foundational resource for researchers in the fields of oxidative stress, pharmacology, and drug development.

Introduction to this compound and its Mechanism of Action

This compound is a member of the salen-manganese family of compounds that have been developed as small-molecule mimetics of antioxidant enzymes.[1] The core function of these molecules is to replicate the enzymatic activity of superoxide dismutase, which plays a critical role in the cellular defense against oxidative stress by catalyzing the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] This reactive oxygen species (ROS) scavenging activity is central to mitigating the damaging effects of oxidative stress, which is implicated in the pathophysiology of numerous diseases.

The catalytic cycle of this compound, like other manganese-based SOD mimetics, involves the manganese center cycling between its Mn(III) and Mn(II) oxidation states. This allows for the sequential reduction and oxidation of superoxide radicals.

In addition to its SOD mimetic activity, this compound also possesses catalase-like activity, enabling it to break down the hydrogen peroxide produced during superoxide dismutation into water and oxygen. However, it is important to note that the catalytic efficiency of this compound in both these functions is significantly lower than that of its well-studied analogs, EUK-8 and EUK-134.[1]

Quantitative Data on SOD and Catalase Mimetic Activity

The available quantitative data for this compound's antioxidant activities are summarized below. For comparative purposes, data for the more potent analog, EUK-8, are also included where available.

| Parameter | This compound | EUK-8 | Assay Conditions | Reference |

| SOD Mimetic Activity (IC₅₀) | 2 µM | 0.7 µM | Inhibition of superoxide-mediated reduction of an electron acceptor. | [1][2] |

| Catalase Mimetic Activity | 35 µM O₂ formed/minute | >140 µM O₂ formed/minute | From 10 mM hydrogen peroxide. | [1] |

IC₅₀ (Half-maximal inhibitory concentration) for SOD mimetic activity represents the concentration of the compound required to inhibit the rate of superoxide-mediated reduction by 50%. A lower IC₅₀ value indicates higher potency.

Experimental Protocols

The assessment of the SOD and catalase mimetic activities of compounds like this compound relies on well-established biochemical assays. Below are detailed methodologies for key experiments.

Superoxide Dismutase Mimetic Activity Assay (Cytochrome c Reduction Assay)

This assay measures the ability of a compound to inhibit the reduction of cytochrome c by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

-

Xanthine (10 mM stock in 10 mM NaOH)

-

Cytochrome c (from equine heart, 1 mM stock in buffer)

-

Xanthine oxidase (from bovine milk, ~0.5 units/mL in buffer)

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, xanthine (final concentration 100 µM), and cytochrome c (final concentration 10 µM).

-

Add varying concentrations of this compound to the wells. Include a control well with no this compound and a blank well with no xanthine oxidase.

-

Initiate the reaction by adding xanthine oxidase to all wells except the blank.

-

Immediately begin monitoring the increase in absorbance at 550 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes at a constant temperature (e.g., 25°C).

-

Calculate the rate of cytochrome c reduction for each concentration of this compound.

-

The percentage of inhibition is calculated as: (1 - (Rate with this compound / Rate without this compound)) * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Catalase Mimetic Activity Assay (Oxygen Evolution Assay)

This method directly measures the catalase activity of this compound by monitoring the rate of oxygen production from the decomposition of hydrogen peroxide.

Materials:

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in a suitable buffer like 50 mM potassium phosphate, pH 7.0)

-

This compound (stock solution)

-

A sealed reaction vessel equipped with a Clark-type oxygen electrode

-

Stirring apparatus

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add a known volume of the hydrogen peroxide solution to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C) with constant stirring.

-

Establish a baseline reading of the oxygen concentration.

-

Inject a known concentration of this compound into the reaction vessel to initiate the decomposition of H₂O₂.

-

Record the increase in oxygen concentration over time.

-

The initial rate of the reaction is determined from the linear portion of the oxygen evolution curve.

-

The catalase activity is typically expressed as the rate of oxygen formation per unit of time and concentration of the mimetic (e.g., µM O₂/min/µM this compound).

Signaling Pathways and Biological Context

While specific studies on the intricate signaling effects of this compound are scarce, the broader class of SOD mimetics is known to influence several key cellular signaling pathways that are modulated by reactive oxygen species. ROS can act as signaling molecules, and by reducing their levels, SOD mimetics can indirectly affect these pathways.

It is important to emphasize that due to its lower potency, the impact of this compound on these pathways is likely to be less pronounced than that of more active analogs. Indeed, one study reported that this compound did not protect human dermal fibroblasts from cell death induced by hydrogen peroxide, suggesting its limited efficacy in certain cellular contexts.[1][2]

Conclusion and Future Directions

This compound is a valuable tool compound for researchers studying the fundamental aspects of SOD and catalase mimetics. Its well-defined, albeit reduced, activity compared to its analogs allows for its use as a control or a benchmark in structure-activity relationship studies of salen-manganese complexes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the in vitro characterization of this compound and similar molecules.

Future research could focus on more detailed investigations into the cellular uptake and subcellular localization of this compound, as these factors can significantly influence its biological efficacy. Furthermore, while its direct therapeutic potential may be limited by its lower potency, studies exploring its synergistic effects with other therapeutic agents or its utility in specific experimental models where a more modest level of antioxidant activity is required could yield valuable insights. A comprehensive toxicological profile would also be essential for any consideration of its in vivo application.

References

EUK-118: A Technical Guide to its Catalase Mimetic Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the catalase mimetic activity of EUK-118 and related salen-manganese complexes. This compound belongs to a class of synthetic small molecules designed to mimic the function of endogenous antioxidant enzymes, specifically superoxide (B77818) dismutase (SOD) and catalase.[1][2] By catalytically decomposing hydrogen peroxide (H₂O₂), these compounds offer a promising therapeutic strategy for a multitude of pathologies rooted in oxidative stress.[3][4][5][6][7]

Core Mechanism of Catalase Mimetic Activity

This compound and its analogues are salen-manganese complexes that possess the ability to catalytically scavenge reactive oxygen species (ROS).[3][8] The core of their catalase-like function lies in the manganese center, which cycles between different oxidation states to facilitate the dismutation of hydrogen peroxide into water and molecular oxygen. This dual-functionality, mimicking both SOD and catalase, allows these compounds to neutralize both superoxide anions and hydrogen peroxide, thereby preventing the formation of more damaging species like the hydroxyl radical.[2]

The catalytic cycle is believed to involve the oxidation of the Mn(III) center by a molecule of H₂O₂ to a higher-valent oxo-manganese species, which is then reduced back to Mn(III) by a second molecule of H₂O₂, releasing oxygen in the process.[9] Structural modifications to the salen ligand, particularly substitutions on the aromatic rings, can significantly influence the catalytic efficiency.[3] For example, the presence of methoxy (B1213986) groups, as seen in the related compound EUK-134, has been shown to enhance catalase activity compared to unsubstituted versions like EUK-8.[3]

Caption: Catalytic cycle of this compound in H₂O₂ dismutation.

Quantitative Analysis of Catalytic Activity

| Compound/Enzyme | Class | Catalase Activity (k_cat(H₂O₂)) [M⁻¹s⁻¹] | Reference |

| Catalase (bovine liver) | Endogenous Enzyme | 1.5 x 10⁶ | [10] |

| EUK-8 | Mn(III) Salen Complex | 13 | [10] |

| M40403 | Mn(II) Cyclic Polyamine | 8.2 | [10] |

| MnTBAP³⁻ | Mn(III) Porphyrin | 5.8 | [10] |

| Tempol | Nitroxide | No Activity Reported | [10] |

As the data indicates, while synthetic mimetics do not reach the efficiency of the native enzyme, they provide significant catalytic activity. The activity of EUK-8 is modest but comparable to or slightly better than other classes of synthetic mimetics like Mn(II) cyclic polyamines and Mn porphyrins.[10] The key advantage of these synthetic compounds lies in their stability, bioavailability, and combined SOD/catalase action, which is not reflected in this single kinetic parameter.[1][2]

Experimental Protocols

The assessment of catalase mimetic activity is crucial for the characterization of compounds like this compound. Several robust methods are employed, each with distinct advantages.

This is a direct and continuous method for measuring catalase activity by quantifying the production of molecular oxygen from H₂O₂ dismutation.[10][11]

-

Objective: To determine the rate of H₂O₂ decomposition by measuring the rate of O₂ evolution.

-

Materials:

-

Clark-type oxygen electrode and chamber (e.g., Strathkelvin Instruments).

-

Temperature-controlled water bath.

-

This compound or other test compound.

-

Hydrogen peroxide (H₂O₂) solution (concentration standardized by UV absorbance at 240 nm).

-

Reaction buffer (e.g., 50 mM Tris buffer, pH 7.8, with 0.1 mM EDTA).[10]

-

-

Procedure:

-

Equilibrate the reaction buffer in the sealed electrode chamber to the desired temperature (e.g., 25°C or 37°C).

-

Calibrate the electrode to 0% oxygen with sodium dithionite (B78146) and 100% oxygen with air-saturated buffer.

-

Add a known concentration of the this compound solution to the chamber and allow the baseline to stabilize.

-

Initiate the reaction by injecting a known concentration of H₂O₂ into the chamber.

-

Record the increase in oxygen concentration over time.

-

The initial rate of reaction (ν₀) is determined from the linear portion of the oxygen evolution curve.

-

The second-order rate constant (k_cat) is calculated from the dependence of the initial rates on the concentrations of both the catalyst and H₂O₂.

-

This method indirectly measures catalase activity by monitoring the decrease in H₂O₂ concentration, which absorbs light in the UV spectrum.[12][13]

-

Objective: To determine catalase activity by measuring the rate of disappearance of H₂O₂.

-

Materials:

-

UV-Vis Spectrophotometer.

-

UV-transparent cuvettes (quartz).

-

This compound or other test compound.

-

Hydrogen peroxide (H₂O₂) solution.

-

Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).[13]

-

-

Procedure:

-

Prepare the reaction mixture in the cuvette containing the buffer and the test compound.

-

Use a reference cuvette with buffer and compound but without H₂O₂ to blank the instrument.

-

Initiate the reaction by adding a specific concentration of H₂O₂ to the sample cuvette.

-

Immediately begin monitoring the decrease in absorbance at 240 nm over time (e.g., every 10-15 seconds for 3-5 minutes).

-

The rate of H₂O₂ decomposition is calculated using the Beer-Lambert law, based on the molar extinction coefficient of H₂O₂ at 240 nm.

-

Note: This method can be subject to interference from compounds that also absorb in the UV region.[14]

-

Caption: Workflow for assessing catalase mimetic activity.

Impact on Cellular Signaling Pathways

By reducing the cellular burden of H₂O₂, this compound and related compounds can prevent the aberrant activation of downstream signaling cascades implicated in cellular damage, inflammation, and apoptosis.[1][15] Oxidative stress is a known activator of several key pathways, and the intervention of a catalase mimetic can restore redox homeostasis.[16][17][18]

-

MAP Kinase Pathways: H₂O₂ can act as a signaling molecule that leads to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, as well as the ERK pathway.[15] EUK compounds have been demonstrated to inhibit this membrane damage-induced activation of MAP kinase pathways.[15][19]

-

NF-κB and AP-1: These transcription factors are critical mediators of the inflammatory response and are redox-sensitive. Oxidative stress promotes their activation, leading to the expression of pro-inflammatory genes. EUK-134 has been shown to significantly reduce the activation of both NF-κB and AP-1 in models of excitotoxicity.[1]

-

p53 Signaling: The tumor suppressor protein p53 is a central player in the response to cellular stress, including UVB-induced damage. EUK-134 treatment can lower the accumulation and N-terminal phosphorylation of p53, suggesting an interruption of the upstream stress signals that trigger the p53 response.[15]

Caption: this compound inhibits stress signaling via H₂O₂ removal.

Conclusion

This compound is a representative of the salen-manganese class of synthetic catalase mimetics, which offer a robust catalytic mechanism for the detoxification of hydrogen peroxide. While their kinetic efficiency is lower than the native enzyme, their favorable pharmacological properties and ability to modulate critical redox-sensitive signaling pathways make them valuable tools for research and potential therapeutic agents. The standardized protocols outlined herein provide a framework for the consistent and accurate evaluation of their catalase mimetic activity, which is fundamental to their continued development for diseases associated with oxidative stress.

References

- 1. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EUK-134, a synthetic superoxide dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bumc.bu.edu [bumc.bu.edu]

- 4. A superoxide dismutase mimetic with catalase activity (EUK-8) reduces the organ injury in endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-oxidative stress treatment and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Oxidative Stress for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative Stress in Drug Development - Creative Bioarray [cellstress-tech.com]

- 8. Manganese salen complexes with acid-base catalytic auxiliary: functional mimetics of catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Glycosalen–Manganese(III) Complexes and RCA120 Hybrid Systems as Superoxide Dismutase/Catalase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Structural analogs of EUK-118

An In-depth Technical Guide to the Structural Analogs of FL118

Introduction

FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a synthetic derivative of camptothecin (B557342) with significant potential as an anticancer agent.[1] It has demonstrated broad-spectrum antitumor activity in various human cancer models.[1][2] Unlike other camptothecin analogs such as topotecan (B1662842) and irinotecan, FL118 exhibits a unique mechanism of action that is not solely dependent on the inhibition of topoisomerase I (TOP1).[1][3] Its ability to overcome drug resistance and target key cancer survival proteins makes it an attractive platform for the development of novel anticancer therapeutics.[4][5][6] This guide provides a comprehensive overview of the structural analogs of FL118, detailing their synthesis, structure-activity relationships (SAR), and biological evaluation.

Core Structure and Mechanism of Action of FL118

FL118 is structurally characterized by a "10, 11-methylenedioxy" group, which is crucial for its distinct mechanism of action.[1] While it shares the camptothecin backbone, its primary antitumor effects are attributed to the selective inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][5][6] This inhibition occurs independently of the p53 tumor suppressor protein status, which is often mutated in cancer.[1][6] Furthermore, FL118 has been shown to downregulate RAD51, a key protein in homologous recombination repair, thereby sensitizing cancer cells to DNA damage.[7]

The signaling pathway of FL118 involves the induction of DNA double-strand breaks, leading to the activation of ATM and an increase in phosphorylated γH2AX.[7] This DNA damage, coupled with the suppression of DNA repair mechanisms, ultimately triggers apoptosis and cell cycle arrest in cancer cells.[7]

Structural Analogs of FL118: SAR Studies

Structure-activity relationship (SAR) studies aim to understand how chemical structure relates to biological activity, guiding the design of more potent and selective drugs.[8] For FL118, SAR studies have primarily focused on modifications at positions 7, 9, and 20 of the camptothecin core.[3][9]

Modifications at Position 7

Substitution at the 7-position of the FL118 backbone has been a key area of investigation. The introduction of various functional groups at this position can significantly impact the compound's antitumor activity.

A study synthesizing 24 derivatives with substitutions at position 7 revealed that several analogs exhibited superior antitumor efficacy compared to the parent compound, FL118.[3] Notably, derivatives with aryl substitutions showed promising results. For instance, the introduction of fluoroaryl groups at position 7 led to a series of new analogs with enhanced cytotoxicity.[4]

Table 1: In Vitro Cytotoxicity (IC50, nM) of Selected 7-Substituted FL118 Analogs [4]

| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | HCT116 (Colorectal Cancer) |

| FL118 | >100 | >100 | >100 | >100 |

| 7b | 25 | 30 | 28 | 35 |

| 7l | 12 | 18 | 26 | 15 |

| 7n | 9 | 15 | 13 | 11 |

| SN38 | 5 | 8 | 6 | 7 |

SN38 is the active metabolite of irinotecan.

The data indicates that specific substitutions at position 7 can dramatically increase the cytotoxic potency of FL118.

Modifications at Position 9

In contrast to the promising results with 7-substituted analogs, modifications at the 9-position have generally resulted in compounds with reduced antitumor activity. A comparative study of 24 position 7-substituted and 24 position 9-substituted derivatives found that the former group showed significantly better antitumor efficacy.[3]

Modifications at Position 20

The 20(S)-hydroxyl group of the lactone ring is essential for the antitumor activity of camptothecins. Modifications at this position have been explored to create prodrugs with improved solubility and stability. One approach involved conjugating amino acids or non-steroidal anti-inflammatory drugs (NSAIDs) to the 20(S)-position of FL118.[9][10]

The resulting amino acid conjugates (FL118-AA) demonstrated improved water solubility and acted as prodrugs, releasing the active FL118 in plasma.[9][10] In contrast, the NSAID conjugates (FL118-NSAID) showed increased lactone stability but did not release FL118.[9][10]

Table 2: Properties of 20(S)-Substituted FL118 Conjugates [9][10]

| Conjugate Type | Water Solubility | Lactone Stability | Prodrug Activity (Release of FL118) |

| FL118-AA | Improved | Lower | Yes |

| FL118-NSAID | Poor | Increased | No |

Synthesis and Experimental Protocols

The synthesis of FL118 analogs typically involves multi-step chemical reactions starting from commercially available precursors. The general workflow for synthesizing 7-substituted analogs is outlined below.

General Experimental Protocol for Cell Viability Assay (MTT Assay)

The antitumor activity of FL118 analogs is commonly assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the FL118 analogs or control compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Conclusion and Future Directions

The development of structural analogs of FL118 has yielded several promising candidates with enhanced antitumor activity and improved physicochemical properties. SAR studies have highlighted the critical role of substitutions at the 7-position, while modifications at the 20-position offer a viable strategy for prodrug development. Future research should continue to explore novel substitutions and combination therapies to fully exploit the therapeutic potential of the FL118 scaffold. Further in-depth studies into the mechanisms of action of the most potent analogs will be crucial for their clinical translation.

References

- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

EUK-118: A Technical Guide to its Application in Reactive Oxygen Species Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are key signaling molecules and mediators of cellular damage implicated in a wide range of physiological and pathological processes. The study of ROS has been significantly advanced by the use of synthetic catalytic scavengers that can mimic the activity of endogenous antioxidant enzymes. Among these, the salen-manganese complexes, particularly EUK-118 and its analogues like EUK-134, have emerged as powerful tools. This technical guide provides an in-depth overview of this compound, a synthetic mimetic of both superoxide (B77818) dismutase (SOD) and catalase. We will delve into its mechanism of action, provide quantitative data on its efficacy, detail experimental protocols for its use, and illustrate its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to investigate the role of ROS in their experimental models.

Introduction to this compound

This compound belongs to a class of synthetic salen-manganese complexes designed to replicate the catalytic activities of two crucial antioxidant enzymes: superoxide dismutase (SOD) and catalase.[1] In biological systems, SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2] Subsequently, catalase facilitates the decomposition of H₂O₂ into water (H₂O) and O₂. By combining both activities in a single small molecule, this compound and its analogues offer a potent and cell-permeable tool to catalytically eliminate a broad spectrum of ROS. This dual functionality makes them invaluable for studying the roles of oxidative stress in various disease models and for exploring potential therapeutic interventions.

Mechanism of Action

The catalytic activity of this compound is centered around the manganese (Mn) ion coordinated within the salen ligand. The complex cycles between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of superoxide and the decomposition of hydrogen peroxide.

-

Superoxide Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of superoxide radicals. In this process, the Mn³⁺ form is reduced to Mn²⁺ by one superoxide molecule, and then the Mn²⁺ is re-oxidized to Mn³⁺ by a second superoxide molecule, completing the catalytic cycle.

-

Catalase Mimetic Activity: this compound also efficiently decomposes hydrogen peroxide. This activity is crucial as it removes the product of the SOD-like reaction, preventing the accumulation of a potentially harmful ROS.

The lipophilic nature of the salen ligand enhances the cell permeability of the complex, allowing it to act within intracellular compartments where ROS are often generated.

Quantitative Efficacy of this compound and Analogues

The efficacy of this compound and its analogues has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Compound | Assay | Parameter | Value | Reference |

| EUK-134 | Catalase Activity | Initial H₂O₂ Consumption Rate | 234 µM/min | [2][3] |

| EUK-134 | Cell Viability (Paraquat-induced stress) | Effective Concentration | 10-300 µM | [4] |

| EUK-134 | Neuroprotection (Kainate-induced excitotoxicity) | Effective In Vivo Dose | 10 mg/kg | [1] |

| EUK-134 | Stroke Model (Rat) | Infarct Volume Reduction | >80% at 2.5 mg/kg | [1] |

| EUK-8 | SOD Mimetic Activity | IC₅₀ | Not explicitly found | |

| EUK-134 | SOD Mimetic Activity | IC₅₀ | Not explicitly found | |

| This compound | SOD Mimetic Activity | kcat (catalytic rate constant) | Not explicitly found | |

| EUK-134 | Catalase Mimetic Activity | Specific Activity (U/mg) | Not explicitly found |

Note: While specific IC₅₀ and kcat values for the SOD mimetic activity of this compound and EUK-134 were not explicitly found in the provided search results, the McCord and Fridovich assay is a standard method for their determination.

Key Signaling Pathways Modulated by this compound

This compound and its analogues have been shown to modulate several key signaling pathways that are intricately linked to oxidative stress, inflammation, and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses and is often activated by oxidative stress. Studies have shown that EUK-134 can reduce the expression and activity of NF-κB.[4][5] This is likely achieved by preventing the ROS-mediated degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By scavenging ROS, this compound helps to maintain IκBα levels, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are critical in transducing extracellular signals to cellular responses such as proliferation, differentiation, and apoptosis. Oxidative stress is a potent activator of the p38 and JNK pathways. EUK-134 has been demonstrated to inhibit the phosphorylation, and thus the activation, of ERK, p38, and JNK in response to oxidative stress.[6] By mitigating the initial ROS insult, this compound prevents the activation of the upstream kinases that lead to the phosphorylation of MAPKs, thereby blocking downstream cellular responses like apoptosis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. While direct evidence for this compound disrupting the Keap1-Nrf2 interaction is still emerging, as a potent antioxidant, it can indirectly influence this pathway by modulating the cellular redox state. By reducing the overall oxidative burden, this compound may lessen the demand for Nrf2 activation. Conversely, some studies suggest that mild oxidative signals can activate Nrf2, so the precise effect of this compound on this pathway may be context-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Superoxide Dismutase (SOD) Mimetic Activity Assay (McCord and Fridovich Assay)

This assay is based on the competition between the SOD mimetic and a superoxide indicator (e.g., cytochrome c or nitroblue tetrazolium - NBT) for superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8)

-

Xanthine solution (e.g., 0.5 mM in buffer)

-

Cytochrome c solution (e.g., 10 µM in buffer) or NBT solution

-

Xanthine oxidase solution (concentration to be optimized to give a constant rate of superoxide production)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, xanthine, and cytochrome c (or NBT) in each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control well with no this compound.

-

Initiate the reaction by adding xanthine oxidase to each well.

-

Immediately measure the change in absorbance over time at the appropriate wavelength (550 nm for cytochrome c reduction, 560 nm for NBT reduction).

-

The rate of absorbance change is proportional to the rate of superoxide production. The inhibition of this rate by this compound reflects its SOD mimetic activity.

-

Calculate the concentration of this compound that causes 50% inhibition of the reaction rate (IC₅₀).

Workflow:

Catalase Mimetic Activity Assay

This assay measures the ability of this compound to decompose hydrogen peroxide by monitoring the decrease in H₂O₂ concentration over time.

Materials:

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in buffer)

-

This compound stock solution

-

UV-transparent cuvettes or 96-well plates

-

Spectrophotometer or microplate reader capable of reading at 240 nm

Procedure:

-

Prepare a solution of H₂O₂ in phosphate buffer.

-

Add a known concentration of this compound to the H₂O₂ solution. Include a control with no this compound.

-

Immediately monitor the decrease in absorbance at 240 nm over time.[7][8][9][10] The rate of absorbance decrease is proportional to the rate of H₂O₂ decomposition.

-

The molar extinction coefficient of H₂O₂ at 240 nm (approximately 43.6 M⁻¹cm⁻¹) can be used to calculate the rate of H₂O₂ consumption.[7]

-

One unit of catalase activity is often defined as the amount of enzyme that will decompose 1.0 µmole of H₂O₂ per minute at pH 7.0 at 25 °C.[9]

Workflow:

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cells of interest

-

Appropriate cell culture medium

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Oxidative stress inducer (e.g., H₂O₂, menadione)

-

This compound stock solution

-

96-well black-walled, clear-bottom plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Remove the medium and load the cells with DCFH-DA (e.g., 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Induce oxidative stress by adding the chosen inducer.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. The increase in fluorescence corresponds to the level of intracellular ROS.

-

This compound's ability to reduce the fluorescence signal indicates its capacity to scavenge intracellular ROS.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

Appropriate cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Cytotoxic agent/oxidative stress inducer

-

This compound stock solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate.

-

Treat the cells with the cytotoxic agent in the presence or absence of various concentrations of this compound.

-

Incubate for the desired period (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound and its analogues are invaluable tools for researchers studying the multifaceted roles of reactive oxygen species in biology and medicine. Their dual SOD and catalase mimetic activities, coupled with their cell permeability, allow for the effective and catalytic removal of a broad range of ROS in both in vitro and in vivo models. This technical guide has provided a comprehensive overview of this compound's mechanism of action, quantitative efficacy, impact on key signaling pathways, and detailed experimental protocols. By utilizing this information, researchers can effectively employ this compound to dissect the complex involvement of oxidative stress in their specific areas of investigation and to explore the potential of catalytic antioxidants as therapeutic agents.

References

- 1. apexbt.com [apexbt.com]

- 2. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EUK 134, SOD/catalase mimetic (CAS 81065-76-1) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EUK-134, a synthetic superoxide dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Antioxidant Capacity of EUK-118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EUK-118 is a synthetic salen-manganese complex renowned for its potent antioxidant properties. It functions as a mimetic of two key endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase. This dual activity allows this compound to catalytically neutralize two major reactive oxygen species (ROS), the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), making it a subject of significant interest in the development of therapeutics for oxidative stress-related pathologies. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing its enzymatic mimetic activities and radical scavenging capabilities. The information is presented to aid researchers and drug development professionals in understanding and evaluating the antioxidant potential of this compound.

Core Antioxidant Activities of this compound

This compound's primary antioxidant mechanism lies in its ability to mimic the catalytic activity of superoxide dismutase and catalase. This dual functionality is crucial for the efficient detoxification of ROS.

Superoxide Dismutase (SOD) Mimetic Activity

This compound effectively catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. While specific quantitative data for the SOD mimetic activity of this compound is not extensively reported in publicly available literature, its activity is a cornerstone of its antioxidant function. The general reaction is as follows:

2O₂⁻ + 2H⁺ → H₂O₂ + O₂

Catalase Mimetic Activity

Following the dismutation of superoxide, this compound then mimics catalase activity by catalyzing the decomposition of hydrogen peroxide into water and oxygen. This two-step process ensures the complete neutralization of the initial superoxide radical without the accumulation of the potentially harmful intermediate, hydrogen peroxide. For the related salen-manganese complex, EUK-8, the catalase-like activity has a reported second-order rate constant (kcat) of 13.5 M⁻¹ s⁻¹.[1][2]

2H₂O₂ → 2H₂O + O₂

Radical Scavenging Capacity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

In this assay, the ABTS radical cation is generated, and the antioxidant's ability to reduce it back to its neutral form is measured by the decrease in absorbance at a specific wavelength.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table includes data for the closely related compound EUK-8 as a reference for its catalase mimetic activity.

| Assay | Compound | Parameter | Value |

| Catalase Mimetic Activity | EUK-8 | kcat (H₂O₂) | 13.5 M⁻¹ s⁻¹[1][2] |

| SOD Mimetic Activity | This compound | - | Data not available |

| DPPH Radical Scavenging | This compound | IC50 | Data not available |

| ABTS Radical Scavenging | This compound | IC50 | Data not available |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Superoxide Dismutase (SOD) Mimetic Activity Assay (Indirect Method)

This method is based on the inhibition of the reduction of a detector molecule by superoxide radicals generated in situ.

-

Reagents:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.8)

-

Xanthine Oxidase (to generate superoxide radicals)

-

A detector molecule (e.g., Nitroblue Tetrazolium - NBT, or Cytochrome c)

-

This compound solution at various concentrations

-

-

Procedure:

-

In a microplate, combine the phosphate buffer, xanthine, and the detector molecule.

-

Add different concentrations of this compound to the respective wells.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at a controlled temperature (e.g., 25°C).

-

Measure the absorbance at the appropriate wavelength for the detector molecule (e.g., 560 nm for formazan (B1609692) produced from NBT).

-

The percentage inhibition of the detector molecule's reduction is calculated to determine the SOD-like activity.

-

Catalase Mimetic Activity Assay

This assay directly measures the decomposition of hydrogen peroxide.

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution of known concentration

-

This compound solution at various concentrations

-

-

Procedure:

-

Add the phosphate buffer and this compound solution to a UV-transparent cuvette.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately monitor the decrease in absorbance at 240 nm, which corresponds to the degradation of H₂O₂.

-

The rate of decomposition can be calculated using the Beer-Lambert law and the molar extinction coefficient of H₂O₂ at 240 nm.

-

DPPH Radical Scavenging Assay

-

Reagents:

-

Methanol or ethanol (B145695)

-

DPPH solution (e.g., 0.1 mM in methanol)

-

This compound solution at various concentrations

-

-

Procedure:

-

Add a specific volume of the DPPH solution to a microplate well or cuvette.

-

Add different concentrations of the this compound solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to a control (DPPH solution without the antioxidant).

-

ABTS Radical Scavenging Assay

-

Reagents:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Phosphate buffered saline (PBS) or ethanol

-

This compound solution at various concentrations

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) stock solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of ~0.7 at 734 nm.

-

Add a small volume of the this compound solution at different concentrations to a fixed volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging is calculated by comparing the absorbance of the sample to a control.

-

Signaling Pathway Modulation

The antioxidant activity of this compound has implications for cellular signaling pathways that are sensitive to redox state. While direct and detailed in vitro studies on this compound's modulation of these pathways are limited, its ability to reduce ROS levels suggests a likely influence on key signaling cascades such as NF-κB, MAPK, and Nrf2.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and is activated by oxidative stress. By reducing ROS, this compound is expected to inhibit the activation of this pathway.

References

EUK-118: A Technical Guide to a Salen-Manganese Complex with Modest Antioxidant Activity

CAS Number: 186299-34-3

Alternate Name: (acetato-κO)-manganese

Introduction

EUK-118 is a synthetic, low-molecular-weight salen-manganese complex belonging to a class of compounds designed to mimic the enzymatic activities of superoxide (B77818) dismutase (SOD) and catalase.[1][2] Developed as a structural analog of more potent antioxidant catalysts like EUK-8 and EUK-134, this compound serves as an important tool for structure-activity relationship (SAR) studies aimed at understanding the chemical features that govern the catalytic scavenging of reactive oxygen species (ROS).[2] While it possesses both SOD and catalase-like activities, its efficacy, particularly in hydrogen peroxide decomposition, is significantly attenuated compared to its analogs.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, mechanism of action, and relevant experimental data for researchers in drug development and oxidative stress biology.

Chemical and Physical Properties

This compound is an organometallic compound characterized by a central manganese atom coordinated by a salen-type ligand. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 186299-34-3 | [1] |

| Molecular Formula | C₂₂H₂₅MnN₂O₈ | [1] |

| Molecular Weight | 500.4 g/mol | [1] |

| Appearance | Not specified in provided literature; typically, salen-manganese complexes are colored solids. | |

| Solubility | DMSO: 20 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): 0.2 mg/ml | [2] |

| SMILES | CC([O-]--INVALID-LINK--([O-]C2=CC(OC)=C3)([O-]C4=CC(OC)=C5)--INVALID-LINK--=CC4=C5OC)=O | [2] |

| InChI Key | HBERMORFIFQRRW-AIMLMLFYSA-K | [2] |

Synthesis

The synthesis of this compound, like other salen-manganese complexes, follows a two-step procedure: preparation of the salen ligand followed by metallation with a manganese salt.[3]

Representative Synthesis Protocol

-

Schiff Base Condensation (Ligand Synthesis): The salen ligand is prepared by the condensation of a substituted salicylaldehyde (B1680747) with a diamine. For this compound, this involves reacting two equivalents of 3,5-dimethoxysalicylaldehyde with one equivalent of ethylenediamine (B42938) in an alcoholic solvent, such as ethanol. The mixture is typically refluxed to drive the reaction to completion, yielding the N,N'-bis(3,5-dimethoxysalicylidene)ethylenediamine ligand.

-

Metallation: The synthesized ligand is then dissolved in a suitable solvent, and a manganese(II) salt, such as manganese(II) acetate, is added. The mixture is heated, often in the presence of air or another mild oxidant, to facilitate the complexation and oxidation of the manganese to the more stable Mn(III) state. The final product, this compound, can then be isolated and purified by crystallization or chromatography.

Mechanism of Action: Dual Enzymatic Mimicry

This compound is designed to function as a mimetic of two key antioxidant enzymes: superoxide dismutase (SOD) and catalase. This dual activity allows it to catalytically neutralize two major reactive oxygen species, the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).

Superoxide Dismutase (SOD) Mimetic Activity

The Mn(III) center of this compound can be reduced to Mn(II) by a superoxide anion, which is itself oxidized to molecular oxygen. The resulting Mn(II) complex can then be re-oxidized to Mn(III) by a second superoxide anion, which is reduced in the process. This catalytic cycle effectively dismutates superoxide into less harmful products.

Catalase Mimetic Activity

In its catalase-like function, the Mn(III) complex reacts with hydrogen peroxide to decompose it into water and molecular oxygen. This activity is crucial as the SOD-mediated dismutation of superoxide produces hydrogen peroxide, which can be deleterious if allowed to accumulate.

Quantitative Antioxidant Activity

Comparative studies have shown that while this compound possesses SOD mimetic activity comparable to other salen-manganese complexes, its ability to scavenge hydrogen peroxide is markedly lower.[3] This is attributed to the presence of methoxy (B1213986) groups at the 4- and 6-positions of the salen ring, which significantly weaken its catalase and peroxidase activities.[3]

| Assay Type | Compound | Activity Metric | Result | Reference |

| SOD Mimetic | This compound | IC₅₀ (Cytochrome c reduction assay) | ~2 µM (comparable to other EUK analogs) | [2][3] |

| Catalase Mimetic | This compound | H₂O₂ Scavenging Rate (O₂ production) | 35 µM O₂/min (from 10 mM H₂O₂) - Significantly lower than EUK-8 | [2][3] |

| Peroxidase Mimetic | This compound | Peroxidase Activity (vs. tert-butylhydroperoxide) | <2% of the activity of EUK-8 | [3] |

| Cytoprotection | This compound | Protection of fibroblasts from H₂O₂-induced death | Complete lack of cytoprotection | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and related compounds.

Superoxide Dismutase (SOD) Mimetic Activity Assay

This assay measures the ability of a compound to inhibit the reduction of a detector molecule by superoxide anions.

-

Principle: Superoxide anions are generated by a xanthine (B1682287)/xanthine oxidase system. These anions reduce cytochrome c, which can be monitored spectrophotometrically by an increase in absorbance at 550 nm. An SOD mimetic will compete with cytochrome c for the superoxide anions, thus inhibiting the rate of cytochrome c reduction.

-

Reagents:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.8) with 0.1 mM EDTA.

-

Cytochrome c solution.

-

Xanthine solution.

-

Xanthine oxidase solution.

-

This compound stock solution (in an appropriate solvent like DMSO).

-

-

Procedure:

-

In a cuvette, combine the phosphate buffer, cytochrome c, and xanthine.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding xanthine oxidase.

-